![molecular formula C9H8N2O B083582 N-Cyano-N-methylbenzamide CAS No. 13829-13-5](/img/structure/B83582.png)
N-Cyano-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N-methylbenzamide, also known as N-methylbenzamide cyanide or N-methylbenzamidocyanide, is a chemical compound with the molecular formula C9H8N2O. It is a white crystalline solid that is commonly used in scientific research due to its unique properties and potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of N-Cyano-N-Cyano-N-methylbenzamideamide is not fully understood, but it is believed to interact with proteins and enzymes through the formation of covalent bonds. This interaction can lead to changes in the structure and function of the protein or enzyme, which can have a range of effects on biological processes.
Biochemical and Physiological Effects:
N-Cyano-N-Cyano-N-methylbenzamideamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Cyano-N-Cyano-N-methylbenzamideamide in lab experiments is its ability to selectively modify proteins and peptides. It is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, one of the main limitations is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-Cyano-N-Cyano-N-methylbenzamideamide, including the development of new synthetic methods, the use of modified derivatives for specific applications, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Synthesemethoden
N-Cyano-N-Cyano-N-methylbenzamideamide can be synthesized through a variety of methods, including the reaction of N-Cyano-N-methylbenzamideamide with cyanogen bromide or cyanogen chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of N-Cyano-N-methylbenzamideamide with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N-Cyano-N-methylbenzamideamide has several potential applications in scientific research. One of the most significant areas of research is in the field of biochemistry, where it is used as a reagent to modify proteins and peptides. It can also be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13829-13-5 |
---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
N-cyano-N-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
OKBXASTWVGECGC-UHFFFAOYSA-N |
SMILES |
CN(C#N)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CN(C#N)C(=O)C1=CC=CC=C1 |
Synonyme |
Benzamide, N-cyano-N-methyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.